2-(bromomethyl)pyrazolo[1,5-a]pyridine hydrobromide
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Overview
Description
2-(Bromomethyl)pyrazolo[1,5-a]pyridine hydrobromide is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyridines. This compound is characterized by the presence of a bromomethyl group attached to the pyrazolo[1,5-a]pyridine ring system, and it is typically available as a hydrobromide salt. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 2-(bromomethyl)pyrazolo[1,5-a]pyridine hydrobromide involves several steps. One common method includes the bromination of pyrazolo[1,5-a]pyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination. The resulting bromomethyl derivative is then treated with hydrobromic acid to form the hydrobromide salt .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2-(Bromomethyl)pyrazolo[1,5-a]pyridine hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, which can replace the bromine atom to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives. These reactions typically require specific reagents and conditions, such as oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or other complex structures. These reactions often require palladium catalysts and suitable ligands.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can produce an oxo derivative .
Scientific Research Applications
2-(Bromomethyl)pyrazolo[1,5-a]pyridine hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through nucleophilic substitution reactions. This modification can help in studying biological processes and developing new bioconjugates.
Medicine: It has potential applications in medicinal chemistry for the development of new drugs and therapeutic agents
Mechanism of Action
The mechanism of action of 2-(bromomethyl)pyrazolo[1,5-a]pyridine hydrobromide involves its reactivity towards nucleophiles. The bromomethyl group is electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows the compound to form covalent bonds with various nucleophilic sites in biomolecules or other chemical entities. The specific molecular targets and pathways involved depend on the nature of the nucleophile and the context of the reaction .
Comparison with Similar Compounds
2-(Bromomethyl)pyrazolo[1,5-a]pyridine hydrobromide can be compared with other similar compounds, such as:
2-(Bromomethyl)pyridine hydrobromide: This compound has a similar bromomethyl group but lacks the pyrazolo[1,5-a]pyridine ring system. It is used in similar nucleophilic substitution reactions but may have different reactivity and applications.
2-(Chloromethyl)pyridine hydrochloride: This compound has a chloromethyl group instead of a bromomethyl group. The chlorine atom is less reactive than bromine, leading to different reaction conditions and products.
2-(Bromomethyl)-6-methylpyridine: This compound has an additional methyl group on the pyridine ring, which can influence its reactivity and steric properties.
The uniqueness of this compound lies in its specific ring system and the presence of the bromomethyl group, which provides a balance of reactivity and stability for various applications.
Properties
CAS No. |
2763780-33-0 |
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Molecular Formula |
C8H8Br2N2 |
Molecular Weight |
292 |
Purity |
95 |
Origin of Product |
United States |
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